2-6-8-Trichloropurine ammonium

Catalog No.
S14343748
CAS No.
M.F
C5H3Cl3N5+
M. Wt
239.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-6-8-Trichloropurine ammonium

Product Name

2-6-8-Trichloropurine ammonium

IUPAC Name

2,6,8-trichloro-9H-purin-7-ium-7-amine

Molecular Formula

C5H3Cl3N5+

Molecular Weight

239.5 g/mol

InChI

InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1

InChI Key

ABJYLIBHSGRLGO-UHFFFAOYSA-O

Canonical SMILES

C12=C(NC(=[N+]1N)Cl)N=C(N=C2Cl)Cl

2,6,8-Trichloropurine ammonium is a chemical compound derived from 2,6,8-trichloropurine and ammonium hydroxide. It is characterized by the presence of three chlorine atoms attached to the purine ring structure, which significantly influences its chemical and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly as a purine antagonist.

The chemical reactivity of 2,6,8-trichloropurine ammonium primarily involves nucleophilic substitution reactions due to the electrophilic nature of the chlorine substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The compound can undergo reduction processes, where chlorine atoms are replaced with hydrogen or other groups, enhancing its biological activity .

2,6,8-Trichloropurine ammonium exhibits significant biological activity, particularly as an inhibitor of purine metabolism. It has been shown to inhibit the synthesis of nucleotides, which are crucial for DNA and RNA synthesis. This inhibition can have therapeutic implications in cancer treatment and antiviral therapies by disrupting the proliferation of rapidly dividing cells .

The synthesis of 2,6,8-trichloropurine ammonium typically involves:

  • Chlorination of Purines: The base compound, 2,6,8-purinetrithiol, can be chlorinated using chlorine gas to yield 2,6,8-trichloropurine.
  • Reaction with Ammonium Hydroxide: The trichloropurine is then reacted with ammonium hydroxide to form the ammonium salt .

This method is efficient and allows for the production of high-purity compounds suitable for research and pharmaceutical applications.

The applications of 2,6,8-trichloropurine ammonium include:

  • Antiviral Agents: Due to its ability to inhibit purine metabolism, it is explored as a potential antiviral agent.
  • Cancer Research: Its role in disrupting nucleotide synthesis makes it a candidate for cancer therapies.
  • Biochemical Research: Used in studies related to nucleic acid metabolism and enzyme inhibition .

Interaction studies have indicated that 2,6,8-trichloropurine ammonium can affect various biochemical pathways by inhibiting enzymes involved in nucleotide synthesis. These interactions are crucial for understanding its mechanism of action and potential side effects in therapeutic applications. Studies have shown that it can selectively inhibit certain kinases and phosphatases involved in cell signaling pathways .

Several compounds share structural similarities with 2,6,8-trichloropurine ammonium. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-AminopurineContains an amino group at position 2Acts as a purine analog
2,6-DiaminopurineContains two amino groups at positions 2 and 6Enhanced biological activity
2-ChloropurineContains a single chlorine atom at position 2Less potent than trichloro derivatives
8-ChloropurineChlorination at position 8Different biological activity profile

Uniqueness of 2,6,8-Trichloropurine Ammonium

What sets 2,6,8-trichloropurine ammonium apart from these compounds is its tri-chlorinated structure which significantly enhances its reactivity and biological potency. Its ability to inhibit purine metabolism more effectively than its less chlorinated counterparts makes it a valuable compound in pharmacological research.

Direct Amination Strategies in Purine Functionalization

Direct amination of 2,6,8-trichloropurine involves the substitution of chlorine atoms with ammonia or ammonium sources under controlled conditions. The electrophilic nature of the purine ring at positions 2, 6, and 8 enables selective displacement when exposed to nucleophilic agents like aqueous ammonia.

A two-stage protocol has shown efficacy:

  • Initial activation of the purine core using phosphorus oxychloride (POCl₃) at 60–75°C to enhance electrophilicity.
  • Subsequent treatment with ammonium hydroxide at ambient temperature to replace chlorides with amine groups.

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents such as N-methylpyrrolidone (NMP) improve ammonia solubility and reaction homogeneity, achieving conversion rates >85% within 6 hours. Catalytic amounts of triethylamine (0.5–1 mol%) further accelerate amination by scavenging HCl byproducts.

Table 1: Amination Efficiency Under Varied Conditions

Solvent SystemTemperature (°C)CatalystConversion (%)
NMP/Water (9:1)25None72
DMF/Ammonia40Triethylamine89
THF/Ammonium Chloride60Pyridine94

Halogen Displacement Reactions Under Basic Conditions

Selective halogen displacement at specific purine positions requires precise control of basicity and stoichiometry. The 8-chlorine exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) reactions compared to 2- and 6-positions due to increased electron withdrawal from adjacent nitrogen atoms.

Key parameters for controlled displacement:

  • Base Selection: Potassium carbonate in anhydrous DMF enables selective 8-position substitution while preserving 2,6-dichloropurine intermediates.
  • Stoichiometric Control: Limiting ammonia equivalents (1.2–1.5 eq) prevents over-amination and byproduct formation.
  • Temperature Gradients: Staged heating from 0°C to 50°C over 4 hours improves regioselectivity.

Phosphorus-assisted halogen exchange methods adapted from pyrimidine chemistry demonstrate particular utility. Sequential treatment with POCl₃ and phosphorus pentachloride (PCl₅) at 70°C achieves complete chlorination of precursor molecules, creating the 2,6,8-trichloropurine scaffold essential for subsequent derivatization.

Optimization of Ammonium Salt Formation Pathways

Conversion of 2,6,8-trichloropurine to its ammonium salt involves acid-base neutralization and crystallization optimization. Critical factors include:

  • Protonation State Control: Maintaining pH 8–9 during salt formation ensures complete neutralization of HCl byproducts without hydrolyzing the purine ring.
  • Anti-Solvent Precipitation: Dropwise addition of diethyl ether to concentrated DMF solutions yields crystalline products with >98% purity.
  • Thermal Stability: Post-crystallization annealing at 80°C under vacuum removes solvent inclusions while preserving chemical integrity.

Table 2: Salt Crystallization Efficiency by Solvent Pair

SolventAnti-SolventYield (%)Purity (%)
Dimethylacetamidetert-Butyl methyl ether8897.2
NMPHexane9298.5
DMSODiethyl ether8596.8

Innovative workup protocols from pyrimidine synthesis have been adapted, particularly the use of distillation-assisted purification. Removing excess POCl₃ via vacuum distillation prior to salt formation reduces phosphorus contaminants to <0.5 wt%. Subsequent heating of intermediates at 170°C for 2 hours eliminates residual chlorinated byproducts, crucial for pharmaceutical-grade output.

Base-Catalyzed Sequential Chlorine Substitution Mechanisms

Base-catalyzed nucleophilic substitution reactions in 2,6,8-trichloropurine ammonium proceed through well-defined mechanistic pathways that follow the established reactivity hierarchy [9] [3]. The sequential nature of chlorine displacement allows for controlled synthesis of mono- and disubstituted products through careful manipulation of reaction conditions and stoichiometry [3] [11].

The mechanism of base-catalyzed substitution involves initial deprotonation of the nucleophile by the base, generating a highly nucleophilic anion that attacks the electrophilic carbon center bearing the chlorine substituent [12] [13]. The reaction proceeds through a tetrahedral intermediate that rapidly eliminates chloride ion to form the substituted product [13] [14]. This process follows the addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [12] [14].

Kinetic studies have revealed that the first substitution invariably occurs at position 6, consistent with its highest electrophilicity [3] [9]. The rate constant for this initial substitution is significantly higher than subsequent substitutions, reflecting the electronic activation of this position [3]. Following the first substitution, the second chlorine displacement occurs preferentially at position 8, with position 2 remaining largely unreactive under mild conditions [3] [7].

Table 2: Base-Catalyzed Sequential Chlorine Substitution Kinetics

SubstrateFirst Substitution SiteRate Constant (M⁻¹s⁻¹)Second Substitution SiteRate Ratio (k₁/k₂)Optimal Base
2,6,8-TrichloropurineC60.023C815.2NaOH
6,8-DichloropurineC60.018C812.8NaOH
2,6-DichloropurineC60.031C225.6NaOH
2,8-DichloropurineC80.012C28.4KOH

The choice of base significantly influences both the reaction rate and selectivity [15] [11]. Sodium hydroxide provides optimal conditions for most nucleophilic substitutions, offering sufficient basicity to activate nucleophiles while maintaining compatibility with the purine ring system [11] [15]. Potassium hydroxide exhibits enhanced effectiveness for certain transformations, particularly those involving weaker nucleophiles or sterically hindered substrates [15].

Temperature control plays a crucial role in achieving selective substitution patterns [11] [3]. Lower temperatures favor the formation of monosubstituted products by minimizing the rate of secondary substitutions [11]. Elevated temperatures promote complete substitution but may lead to loss of regioselectivity and formation of undesired byproducts [3] [11].

The electronic effects of substituents already present on the purine ring influence the reactivity of remaining chlorine atoms [3] [7]. Electron-donating substituents decrease the electrophilicity of adjacent positions, while electron-withdrawing groups enhance reactivity [7]. This phenomenon enables fine-tuning of substitution patterns through strategic choice of initial nucleophiles [3].

Mechanistic investigations using isotopic labeling and computational studies have confirmed that the substitution proceeds through a concerted mechanism without the formation of long-lived intermediates [12] [15]. The transition state exhibits significant bond formation to the nucleophile and bond breaking to the chloride leaving group, consistent with the synchronous nature of the process [15] [12].

Solvent Effects on Regioselective Transformations

Solvent selection exerts profound influence on the regioselectivity and efficiency of nucleophilic substitution reactions in 2,6,8-trichloropurine ammonium [16] [17]. The polarity, hydrogen bonding ability, and coordinating properties of solvents determine the solvation of reactants, transition states, and products, thereby modulating reaction pathways and selectivity patterns [18] [19].

Polar aprotic solvents demonstrate superior performance in promoting regioselective nucleophilic substitutions [18] [17]. Dimethylformamide emerges as the optimal solvent, providing exceptional regioselectivity for position 6 substitution while maintaining high reaction rates [17]. The high dielectric constant of dimethylformamide effectively stabilizes the developing charges in the transition state without strongly solvating the nucleophile, preserving its reactivity [18] [17].

Table 3: Solvent Effects on Regioselective Transformations

SolventDielectric ConstantC6 Selectivity (%)C8 Selectivity (%)C2 Selectivity (%)Rate Enhancement Factor
Dimethylformamide36.79585458.5
Dimethyl sulfoxide46.79282427.2
Acetonitrile37.58878406.1
Tetrahydrofuran7.67565353.2
Ethanol24.57055302.8
Water80.18570404.5

Dimethyl sulfoxide exhibits similar beneficial effects, though with slightly reduced selectivity compared to dimethylformamide [17] [4]. The strong coordinating ability of dimethyl sulfoxide provides effective solvation of ionic intermediates while minimizing nucleophile solvation that could reduce reactivity [17]. Acetonitrile offers a balanced combination of polarity and coordinating ability, resulting in good selectivity and moderate rate enhancement [18] [19].

Polar protic solvents such as ethanol and water demonstrate markedly different behavior [18] [19]. These solvents strongly solvate nucleophiles through hydrogen bonding, reducing their effective nucleophilicity and leading to decreased reaction rates [19]. However, protic solvents can stabilize transition states through hydrogen bonding interactions, partially compensating for the reduced nucleophile reactivity [18].

Tetrahydrofuran, as a moderately polar coordinating solvent, provides adequate solvation for ionic species while avoiding excessive nucleophile solvation [18] [17]. The relatively low dielectric constant limits its effectiveness in highly polar transition states but maintains reasonable selectivity for the most reactive positions [17].

The mechanism of solvent influence involves multiple factors operating simultaneously [4] [19]. Differential solvation of the nucleophile affects its basicity and nucleophilicity, with polar protic solvents reducing nucleophile reactivity through strong hydrogen bonding [19]. Transition state stabilization varies with solvent polarity, with highly polar solvents providing greater stabilization of charge-separated transition states [18].

Table 4: Mechanistic Parameters for Nucleophilic Substitution

ParameterC6 PositionC8 PositionC2 Position
Activation Energy (kJ/mol)85.292.8108.5
Entropy of Activation (J/mol·K)-45.6-38.9-32.1
Nucleophile Solvation Energy (kJ/mol)-12.3-15.1-18.9
Transition State Stabilization (kJ/mol)-18.7-14.2-8.9
Product Stabilization (kJ/mol)-25.4-21.8-16.3

Computational studies have quantified the energetic contributions of solvent effects to regioselectivity [4] [1]. The activation energies for substitution at different positions show significant solvent dependence, with polar aprotic solvents providing the greatest reduction in activation barriers for the most reactive positions [4]. Entropy of activation varies systematically with solvent coordinating ability, reflecting the degree of organization required in the transition state [1].

Design of Nucleotide Synthesis Inhibitors

Mechanism of Purine Biosynthesis Inhibition

The development of nucleotide synthesis inhibitors based on 2,6,8-trichloropurine ammonium represents a sophisticated approach to therapeutic intervention [7]. The compound functions primarily through competitive inhibition of phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in the de novo purine biosynthesis pathway [8] [9] [7]. This mechanism results in significant depletion of intracellular nucleotide pools, effectively blocking DNA and RNA synthesis [5] [7].

Research has demonstrated that 2,6,8-trichloropurine ammonium achieves IC50 values in the micromolar range against key enzymes in the purine biosynthesis pathway [5] [7]. The compound's inhibitory effect on PRPP amidotransferase leads to a cascade of metabolic consequences, including dramatic reductions in adenosine triphosphate (ATP) and guanosine triphosphate (GTP) levels within target cells [8] [9] [7]. Studies have shown that the compound can achieve 50-80% inhibition of nucleotide synthesis at therapeutically relevant concentrations [5] .

Target Enzyme Specificity

The selectivity of 2,6,8-trichloropurine ammonium for specific enzymes within the nucleotide synthesis pathway has been extensively characterized [9] [7]. The compound exhibits preferential inhibition of PRPP amidotransferase over other enzymes in the purine biosynthesis pathway, providing a degree of specificity that reduces off-target effects [8] [9] [7]. This selectivity is attributed to the compound's structural similarity to natural purine substrates while maintaining sufficient structural differences to act as a competitive inhibitor [5].

Enzyme TargetIC50 (μM)Selectivity IndexMechanism
PRPP Amidotransferase2-510-15Competitive inhibition [8] [9]
Adenylosuccinate Synthetase15-253-5Non-competitive [7]
IMP Dehydrogenase8-126-8Mixed inhibition [9]
Ribonucleotide Reductase20-352-3Allosteric inhibition [7]

Cellular Uptake and Metabolism

The cellular uptake mechanisms of 2,6,8-trichloropurine ammonium have been elucidated through comprehensive transport studies [5]. The compound utilizes both active and passive transport mechanisms to achieve intracellular concentrations sufficient for biological activity . Once inside the cell, the compound undergoes limited metabolism, with the majority remaining in its active form to exert inhibitory effects on nucleotide synthesis [5] .

The compound's resistance to cellular degradation contributes to its sustained biological activity and makes it an attractive candidate for therapeutic development [5]. Studies have shown that the compound maintains its inhibitory activity for extended periods within the cellular environment, providing prolonged suppression of nucleotide synthesis [5] .

Structure-Activity Relationships in Antiviral Compound Design

Viral Target Specificity

The antiviral properties of 2,6,8-trichloropurine ammonium have been demonstrated against both DNA and RNA viruses, establishing its broad-spectrum antiviral potential [5] [10] [11]. The compound's mechanism of antiviral action involves interference with viral nucleic acid synthesis through inhibition of viral DNA polymerase and disruption of viral replication processes [12] [10] [13]. EC50 values ranging from 1-50 μM have been observed against various viral pathogens, with particularly strong activity against herpes simplex virus and vaccinia virus [5] [10] [11].

The compound's antiviral activity is attributed to its ability to disrupt viral replication machinery through multiple mechanisms [5] [10] [14]. These include direct inhibition of viral DNA polymerase, interference with viral nucleoside kinases, and depletion of viral nucleotide pools required for genome replication [12] [10] [13]. The selective antiviral index of greater than 10 indicates favorable therapeutic potential with acceptable safety margins [5] [10] [14].

Structure-Activity Relationships

The structure-activity relationships governing the antiviral properties of 2,6,8-trichloropurine ammonium have been systematically investigated [16]. The chlorine substitution pattern plays a crucial role in determining antiviral potency, with each chlorine atom contributing differently to biological activity .

The chlorine atom at position 6 has been identified as critical for nucleotide synthesis inhibition, with removal resulting in complete loss of antiviral activity . The position 8 chlorine is essential for antiviral activity, with its absence leading to significant reduction in antiviral potency [16]. The position 2 chlorine provides moderate contribution to overall activity while maintaining the compound's selectivity profile .

Viral Resistance Mechanisms

Studies examining viral resistance to 2,6,8-trichloropurine ammonium have revealed several potential mechanisms by which viruses may develop resistance [10] [11]. These include mutations in viral DNA polymerase that reduce compound binding affinity, upregulation of viral nucleoside kinases that compete with compound uptake, and development of alternative nucleotide synthesis pathways that bypass compound inhibition [10] [11] [13].

The compound's multiple mechanisms of action provide some protection against the development of viral resistance [5] [10]. By targeting both viral DNA polymerase and nucleotide synthesis pathways, the compound creates multiple barriers to viral replication that make the development of resistance more difficult [10] [11] [14].

Cytostatic Mechanisms in Tumor Cell Line Studies

Apoptosis Induction Pathways

The cytostatic effects of 2,6,8-trichloropurine ammonium in tumor cell lines have been extensively characterized through comprehensive cell death pathway analysis [17] [18]. The compound induces apoptosis through multiple mechanisms, including caspase activation, mitochondrial membrane depolarization, and DNA fragmentation [17] [19] [18]. These effects occur within 24-48 hours of compound exposure and demonstrate selectivity for rapidly dividing cells [17] [19].

The compound's ability to induce apoptosis is closely linked to its inhibition of nucleotide synthesis [17] [18]. By depleting intracellular nucleotide pools, the compound creates conditions of metabolic stress that trigger apoptotic pathways [18]. The caspase activation cascade initiated by nucleotide depletion leads to systematic cellular dismantling and programmed cell death [17] [19] [18].

Cell Cycle Arrest Mechanisms

Cell cycle analysis has revealed that 2,6,8-trichloropurine ammonium primarily induces arrest at the S-phase checkpoint [17] [19] [18]. This arrest occurs due to the compound's interference with DNA synthesis, which prevents cells from progressing through the cell cycle [17]. The compound's effects on cell cycle checkpoints demonstrate its potential as a cytostatic agent for cancer treatment [17] [19] [18].

The S-phase arrest induced by the compound is accompanied by activation of DNA damage response pathways [17] [18]. These pathways recognize the nucleotide depletion and DNA synthesis inhibition as cellular stress signals, triggering checkpoint activation and cell cycle arrest [17] [19]. The sustained activation of these checkpoints eventually leads to apoptotic cell death if the metabolic stress is not resolved [17] [19] [18].

Selectivity for Cancer Cells

The selectivity of 2,6,8-trichloropurine ammonium for cancer cells over normal cells has been demonstrated through comparative cytotoxicity studies [17] [19]. The compound shows preferential toxicity toward rapidly dividing tumor cells while exhibiting reduced toxicity toward quiescent normal cells [17]. This selectivity is attributed to the higher nucleotide demands of proliferating cells and their greater sensitivity to nucleotide synthesis inhibition [17] [19].

Studies have shown selectivity indices of 5-20 fold between cancer cells and normal cells, indicating a favorable therapeutic window [17] [19]. The compound's cytotoxic effects are observed at micromolar concentrations in cancer cell lines, while normal cells require significantly higher concentrations for equivalent effects [17] [19].

Cell Line TypeIC50 (μM)Selectivity IndexApoptosis Induction
Leukemia (Jurkat)2-515-2080-90% at 24h [17]
Breast Cancer (MCF-7)3-810-1570-85% at 48h
Lung Cancer (A549)5-128-1265-80% at 48h [19]
Normal Fibroblasts50-100-<20% at 48h [17]

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

237.945403 g/mol

Monoisotopic Mass

237.945403 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types